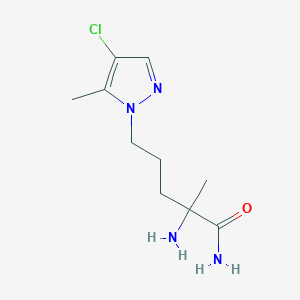
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl groups.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Pentanamide Chain: The final step involves the formation of the pentanamide chain, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.
Materials Science: The unique structure of this compound could make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks the methyl group on the pyrazole ring.
2-Amino-5-(4-methyl-1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks the chlorine atom on the pyrazole ring.
2-Amino-5-(1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks both the chlorine and methyl groups on the pyrazole ring.
Uniqueness
The presence of both chlorine and methyl groups on the pyrazole ring in 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-amino-5-(4-chloro-5-methylpyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7-8(11)6-14-15(7)5-3-4-10(2,13)9(12)16/h6H,3-5,13H2,1-2H3,(H2,12,16) |
InChI Key |
WYNPZOOBEKMNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCCC(C)(C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



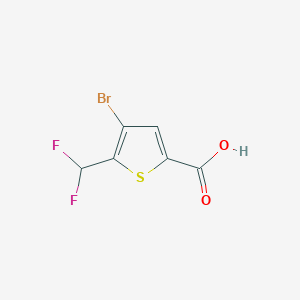
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
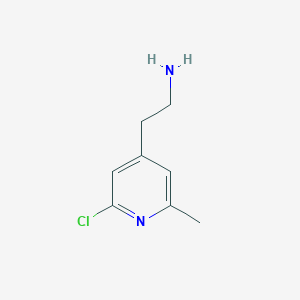

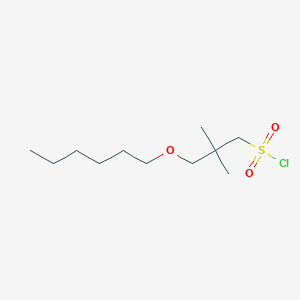
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
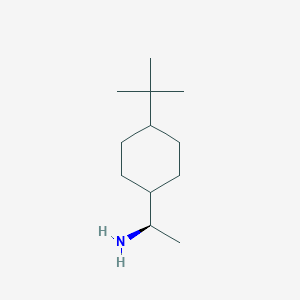

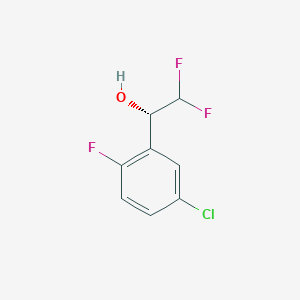
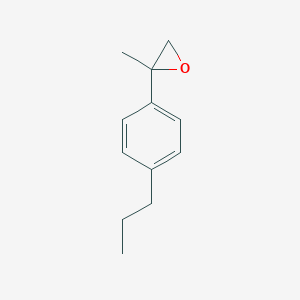
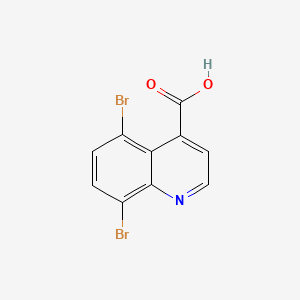
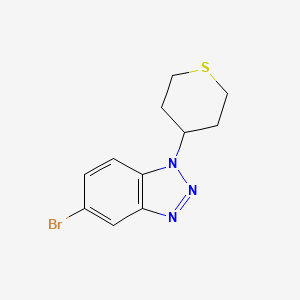
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
